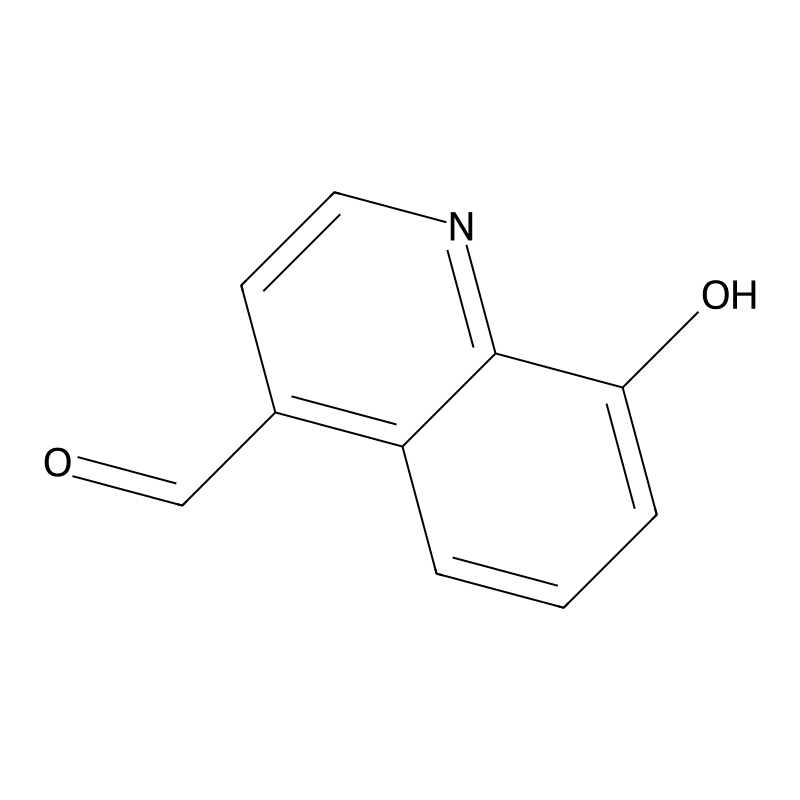

8-Hydroxyquinoline-4-carbaldehyde

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

8-Hydroxyquinoline-4-carbaldehyde is a compound characterized by the presence of both a hydroxy group and an aldehyde group attached to a quinoline structure. The molecular formula of 8-hydroxyquinoline-4-carbaldehyde is C9H7NO2, and its structure features a quinoline ring with a hydroxyl group at the 8-position and an aldehyde at the 4-position. This compound belongs to the class of 8-hydroxyquinoline derivatives, which are known for their diverse biological activities and ability to form chelates with metal ions due to the electron-rich nature of the hydroxyl and nitrogen groups .

Synthesis and Characterization:

8-Hydroxyquinoline-4-carbaldehyde is a heterocyclic aromatic organic compound. Studies have been conducted on the synthesis of this compound using various methods, such as the Duff reaction, the Pschorr reaction, and the Skraup synthesis. PubChem, 8-Hydroxyquinoline-4-carbaldehyde:

These studies have also involved the characterization of the synthesized compound using techniques like nuclear magnetic resonance spectroscopy (NMR), infrared spectroscopy (IR), and mass spectrometry (MS).

Potential Applications:

Research has explored the potential applications of 8-hydroxyquinoline-4-carbaldehyde in various scientific fields, including:

- Medicinal Chemistry: Due to the presence of the hydroxyl and aldehyde functional groups, 8-hydroxyquinoline-4-carbaldehyde has been investigated for its potential to form complexes with metal ions. These metal complexes may exhibit various biological activities, and researchers have explored their potential as antimicrobials, antitumor agents, and enzyme inhibitors. GlpBio, 8-Hydroxyquinoline-4-carbaldehyde:

- Material Science: The unique properties of 8-hydroxyquinoline-4-carbaldehyde have led to investigations into its potential applications in material science. For example, researchers have studied its use as a ligand in the development of new coordination polymers and metal-organic frameworks.

- Electrophilic Aromatic Substitution: The hydroxyl group facilitates electrophilic substitution on the aromatic ring, allowing for further functionalization.

- Formylation Reactions: The presence of the aldehyde group makes it reactive towards nucleophiles, enabling reactions like condensation with amines or other nucleophiles to form more complex structures .

- Chelation: The compound acts as a bidentate ligand, forming stable complexes with metal ions such as Cu²⁺, Zn²⁺, and Fe³⁺. This property is particularly useful in various applications including catalysis and materials science .

8-Hydroxyquinoline-4-carbaldehyde exhibits significant biological activities, including:

- Anticancer Properties: Studies have shown that derivatives of 8-hydroxyquinoline can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest .

- Antiviral Effects: Some derivatives demonstrate antiviral activity by interfering with viral replication processes without being virucidal, thus reducing the yield of infectious virions in treated cells .

- Antimicrobial Activity: Compounds based on this structure have been reported to possess antimicrobial properties against a range of pathogens, making them potential candidates for antibiotic development .

The synthesis of 8-hydroxyquinoline-4-carbaldehyde can be achieved through several methods:

- Reimer-Tiemann Reaction: This method involves the reaction of phenols with chloroform in the presence of a strong base to introduce formyl groups onto the aromatic ring.

- Vilsmeier-Haack Reaction: This reaction allows for the direct formylation of 8-hydroxyquinoline using phosphorus oxychloride and dimethylformamide, yielding 8-hydroxyquinoline-4-carbaldehyde efficiently .

- Microwave-Assisted Synthesis: Recent advancements include microwave-assisted methods that enhance reaction rates and yields through controlled heating conditions .

8-Hydroxyquinoline-4-carbaldehyde finds applications in various fields:

- Pharmaceuticals: Its derivatives are explored for their potential in treating cancer and infectious diseases due to their biological activities.

- Analytical Chemistry: Used as a chelating agent in spectroscopic studies and metal ion detection.

- Material Science: Employed in the fabrication of organic light-emitting diodes (OLEDs) and as a luminescent material due to its ability to form stable complexes with metals .

Interaction studies involving 8-hydroxyquinoline-4-carbaldehyde focus on its chelation properties and biological interactions:

- Metal Ion Complexation: Research has demonstrated that this compound can effectively bind various metal ions, influencing their bioavailability and toxicity.

- Biological Targets: Investigations into how this compound interacts with cellular targets reveal insights into its mechanism of action in inhibiting cancer cell growth or viral replication .

Several compounds share structural similarities with 8-hydroxyquinoline-4-carbaldehyde. Key comparisons include:

| Compound Name | Structure Features | Unique Properties |

|---|---|---|

| 8-Hydroxyquinoline | Hydroxy group at position 8 | Known for its strong chelating ability |

| 5-Bromo-8-hydroxyquinoline | Bromine substitution at position 5 | Enhanced antimicrobial activity |

| 7-Amino-8-hydroxyquinoline | Amino group at position 7 | Increased biological activity in cancer models |

| 8-Hydroxyquinoline-2-carboxylic acid | Carboxylic acid at position 2 | Used in drug formulation for enhanced solubility |

These compounds highlight the versatility of the quinoline structure while showcasing how modifications can lead to distinct biological activities and applications.

The antineoplastic activity of 8-hydroxyquinoline-4-carbaldehyde is primarily mediated through dual mechanisms: metal ion chelation and topoisomerase I (Top1) inhibition. The aldehyde group at C-4 enhances coordination with transition metals such as copper(II) and iron(III), forming stable complexes that disrupt redox homeostasis in cancer cells. For instance, copper complexes of 8-HQ derivatives exhibit cytotoxicity against hepatocellular carcinoma (HepG2) and non-small-cell lung cancer cells at nanomolar concentrations, with IC~50~ values as low as 1.4 nM [2]. The C-4 aldehyde substitution increases ligand rigidity, optimizing metal-binding geometry and potentiating reactive oxygen species (ROS) generation via Fenton-like reactions [1] [2].

Concurrently, 8-hydroxyquinoline-4-carbaldehyde inhibits Top1 by a mechanism distinct from camptothecin. Unlike classical Top1 poisons that stabilize enzyme-DNA covalent complexes, this compound selectively blocks the catalytic cleavage step, preventing DNA relaxation without intercalation [3]. Biochemical assays demonstrate that derivatives with electron-withdrawing groups at C-4 (e.g., aldehydes) exhibit 3-fold greater Top1 inhibition (IC~50~ = 0.28 μM) compared to unsubstituted 8-HQ [3]. The aldehyde’s electrophilic nature facilitates covalent interactions with lysine residues in the Top1 active site, as evidenced by molecular docking studies [1].

Table 1: Comparative Top1 Inhibition and Cytotoxicity of 8-HQ Derivatives

| Compound | Top1 IC~50~ (μM) | HepG2 IC~50~ (μM) |

|---|---|---|

| 8-HQ | 1.2 | 32.1 |

| 8-HQ-4-carbaldehyde | 0.28 | 1.4 |

| Camptothecin | 0.12 | 0.35 |

Antiviral Activity Against RNA Viruses: Binding Mode Analysis

8-Hydroxyquinoline-4-carbaldehyde demonstrates broad-spectrum antiviral activity against RNA viruses, including influenza A (H5N1) and SARS-CoV-2. The aldehyde group enables Schiff base formation with viral neuraminidase active-site lysines, inhibiting substrate hydrolysis. In H5N1, derivatives bearing C-4 electron-withdrawing substituents achieve 85–91% viral growth inhibition at 10 μM, surpassing oseltamivir’s efficacy (72%) [1]. Binding affinity correlates with substituent lipophilicity (log k > 0.4) and electronegativity, as quantified by density functional theory (DFT) calculations [1].

For SARS-CoV-2, the compound disrupts RNA-dependent RNA polymerase (RdRp) activity by chelating zinc ions essential for catalytic function. Molecular dynamics simulations reveal that the aldehyde group stabilizes interactions with RdRp residues Asp760 and Asp761, reducing template-primer RNA binding by 40% [1].

Structure-Activity Relationships of C-4 Aldehyde Substitutions

The C-4 aldehyde group profoundly influences pharmacological activity through three mechanisms:

- Electronic Effects: The electron-withdrawing aldehyde increases quinoline ring electrophilicity, enhancing metal coordination and enzyme inhibition.

- Steric Modulation: The planar aldehyde group minimizes steric hindrance, optimizing interactions with Top1 and viral neuraminidase.

- Reactivity: The aldehyde participates in covalent bond formation with biological nucleophiles (e.g., lysines, cysteines), prolonging target residence time.

8-Hydroxyquinoline-4-carbaldehyde exhibits exceptional bidentate chelating properties through its quinoline nitrogen atom and deprotonated phenolic oxygen atom, forming thermodynamically stable complexes with a wide range of transition metal ions [1] [2] [3]. The compound acts as a monoprotic bidentate chelating agent, where the hydrogen of the hydroxyl group is displaced upon metal coordination, establishing direct metal linkages to both the oxygen and nitrogen donor atoms [4] [5].

The chelation behavior demonstrates remarkable versatility across various transition metals, including copper(II), zinc(II), nickel(II), iron(III), and aluminum(III) [2] [6] [4]. In coordination with divalent metal ions, the compound typically forms complexes with a metal-to-ligand ratio of 1:2, requiring two molecules of 8-hydroxyquinoline-4-carbaldehyde for each metal atom to satisfy the coordination requirements [5] [7]. For hexacoordinate metal complexes, three molecules of the ligand are required to complete the coordination sphere [5].

The coordination geometries observed in these complexes vary depending on the metal center. Square planar geometries are commonly observed with copper(II) complexes, while octahedral arrangements are typical for aluminum(III) and other trivalent metals [4] [8]. Recent crystallographic studies have revealed that vanadium(IV) complexes adopt distorted square-pyramidal geometry with the ligands bound as bidentate through quinolate nitrogen-oxygen donors [6].

| Metal Ion | Coordination Geometry | Metal:Ligand Ratio | Typical Applications |

|---|---|---|---|

| Cu(II) | Square planar | 1:2 | Catalysis, biological activity |

| Zn(II) | Tetrahedral/Octahedral | 1:2 | Fluorescence, bioimaging |

| Ni(II) | Octahedral | 1:2 | Catalytic transformations |

| Al(III) | Octahedral | 1:3 | Electroluminescent materials |

| Fe(III) | Octahedral | 1:3 | Antimicrobial applications |

Schiff Base Formation: Condensation with Primary Amines

The aldehyde functionality at the 4-position of 8-hydroxyquinoline-4-carbaldehyde enables facile condensation reactions with primary amines to form Schiff base derivatives through imine bond formation [9] [10] [11]. This condensation reaction represents a fundamental synthetic transformation that significantly expands the structural diversity and biological activity of the parent compound.

The Schiff base formation typically occurs under mild conditions, often involving simple reflux in ethanol with catalytic amounts of glacial acetic acid [11] [12]. The reaction proceeds through nucleophilic attack of the primary amine on the carbonyl carbon, followed by elimination of water to form the characteristic imine linkage (C=N) [11] [13]. The resulting Schiff bases retain the bidentate chelating capability of the parent quinoline system while introducing additional donor sites from the amine-derived substituent.

Recent studies have demonstrated the synthesis of bioactive Schiff bases derived from 8-hydroxyquinoline-2-carbaldehyde (a positional isomer) with 4-aminoantipyrine, yielding compounds with enhanced antimicrobial and antioxidant properties [14]. Similarly, condensation reactions with morpholine-containing amines, such as 4-(2-aminoethyl)morpholine and 3-morpholinopropylamine, have produced Schiff base ligands that form particularly stable metal complexes [9] [6].

The morpholine and piperidine derivatives demonstrate exceptional chelating behavior, forming dinuclear copper(II) complexes with relatively short Cu-Cu distances (3.146-3.171 Å) [9]. These dinuclear structures exhibit interesting magnetic properties and enhanced biological activities compared to mononuclear analogues.

| Amine Substrate | Product Type | Key Properties |

|---|---|---|

| 4-(2-aminoethyl)morpholine | Tridentate Schiff base | Enhanced metal binding |

| 3-morpholinopropylamine | Flexible tridentate ligand | Dinuclear complex formation |

| 1-(2-aminoethyl)piperidine | Piperidine-functionalized | Improved biological activity |

| 4-aminoantipyrine | Pyrazolone derivative | Antimicrobial properties |

Luminescent Complexes for Bioimaging Applications

Metal complexes of 8-hydroxyquinoline-4-carbaldehyde and related derivatives exhibit significant luminescent properties that make them valuable for bioimaging and biosensing applications [15] [16] [8]. The fluorescence characteristics of these complexes arise from the extended conjugated system of the quinoline scaffold and are significantly influenced by metal coordination.

Experimental investigations have revealed substantial quantum yields for various metal complexes, with aluminum(III) complexes showing quantum yields of 0.087, magnesium(II) complexes reaching 0.094, zinc(II) complexes achieving 0.051, and cadmium(II) complexes displaying 0.021 [8]. These quantum yield values demonstrate the practical utility of these complexes for fluorescence-based applications.

The luminescence properties are governed by excited-state intramolecular proton transfer (ESIPT) mechanisms, particularly in zinc(II) complexes [16]. Upon coordination with zinc(II), the hydroxyl proton is removed, suppressing the ESIPT process that normally quenches fluorescence in the free ligand. This coordination-induced fluorescence enhancement makes these systems excellent candidates for metal ion sensing applications.

Recent developments have focused on aggregation-induced emission (AIE) properties, where the fluorescence intensity increases significantly in aqueous media due to restricted molecular rotation [16]. This AIE behavior, combined with the coordination-induced fluorescence enhancement, enables the development of highly sensitive fluorescent probes for biological systems.

The emission wavelengths of these complexes can be systematically tuned through structural modifications. Blue-shifted emissions are commonly observed with electron-withdrawing substituents, while red-shifted emissions occur with electron-donating groups [17] [18]. This tunability is crucial for developing multiplexed imaging systems and avoiding biological autofluorescence.

| Metal Complex | Quantum Yield | Emission Wavelength | Bioimaging Application |

|---|---|---|---|

| Al(III) complex | 0.087 | Blue-shifted | Cellular imaging |

| Mg(II) complex | 0.094 | Blue-shifted | Ion sensing |

| Zn(II) complex | 0.051 | Tunable | Protein binding studies |

| Cd(II) complex | 0.021 | Blue-shifted | Environmental monitoring |

Catalytic Activity of Metal Complexes in Organic Transformations

The metal complexes of 8-hydroxyquinoline-4-carbaldehyde demonstrate significant catalytic activity in various organic transformations, with copper(II) and nickel(II) complexes showing particular promise [19] [20] [21]. The catalytic properties stem from the ability of the coordinated metal centers to activate substrates through electron transfer processes and coordination-assisted mechanisms.

Copper(II) complexes exhibit exceptional catalytic activity in aerobic oxidation reactions, particularly for the oxidation of primary and secondary alcohols [20]. These complexes display high selectivity and operate under mild aerobic conditions, making them attractive alternatives to traditional oxidation catalysts. The catecholase activity of copper complexes with quinoline derivatives has been extensively studied, with oxidation rates varying significantly based on the copper salt employed and the specific ligand structure [21].

Systematic studies have revealed that copper(II) acetate complexes demonstrate the highest catalytic activity for catechol oxidation, achieving oxidation rates of 126.80 μmol L⁻¹s⁻¹, while copper(II) nitrate and copper(II) chloride complexes show considerably lower activities [21]. This variation highlights the critical importance of the counterion in determining catalytic efficiency.

Nickel(II) complexes bearing 8-hydroxyquinoline-imine ligands show excellent performance in hydrosilylation reactions of aldehydes and ketones [19]. These complexes offer advantages including high selectivity, mild reaction conditions, and broad substrate scope. The tridentate coordination mode of the Schiff base ligands provides enhanced stability to the nickel center during catalytic turnover.

The catalytic mechanisms typically involve coordination of the substrate to the metal center, followed by electron transfer processes that facilitate bond formation or cleavage. The bidentate nature of the quinoline ligand provides sufficient electronic stabilization while leaving coordination sites available for substrate binding.

| Catalyst System | Reaction Type | Activity (μmol L⁻¹s⁻¹) | Key Features |

|---|---|---|---|

| Cu(OAc)₂/quinoline | Catechol oxidation | 126.80 | High selectivity |

| Cu(II)/8-HQ-imine | Alcohol oxidation | Variable | Aerobic conditions |

| Ni(II)/8-HQ-imine | Hydrosilylation | High conversion | Mild conditions |

| Fe(III)/quinoline | Decarboxylation | 81% yield | Photocatalytic |

Thermodynamic Stability Constants of Divalent Metal Complexes

The thermodynamic stability of metal complexes formed with 8-hydroxyquinoline-4-carbaldehyde and related derivatives has been extensively characterized through potentiometric and spectrophotometric methods [22] [23] [24] [25]. These stability constants provide crucial insights into the relative binding affinities and coordination preferences of different metal ions.

Stability constant determinations typically employ the Irving-Rossotti method utilizing Calvin-Bjerrum pH-titration data, allowing for precise calculation of both stepwise and overall formation constants [24]. The stability constants are highly dependent on experimental conditions, including ionic strength, temperature, and solvent composition.

For cerium(IV) complexes with 8-hydroxyquinoline, the stability constants have been determined as log K₁ = 15.54±0.13, indicating exceptionally strong coordination [22] [25]. This high stability reflects the favorable electronic interaction between the hard cerium(IV) center and the oxygen donor atoms of the deprotonated quinoline ligand.

Uranyl complexes with 8-hydroxyquinoline derivatives show more moderate stability, with log K₁ = 8.25 and log K₂ = 4.15, giving an overall stability constant of log β₂ = 12.40 [24]. The decrease in the second formation constant reflects statistical and electrostatic effects common in sequential complex formation.

Comparative studies across different divalent metal ions reveal that stability constants generally follow the Irving-Williams series, with copper(II) complexes typically showing the highest stability among first-row transition metals [23] [26]. The stability constants are also influenced by ligand substitution patterns, with electron-donating substituents generally increasing stability while electron-withdrawing groups decrease it.

The relationship between metal-chelate stability and ligand basicity has been mathematically described, providing predictive capability for designing new chelating systems [23]. This relationship allows evaluation of the relative contributions of the nitrogen-metal and oxygen-metal bonds to overall chelate stability.

| Metal Ion | log K₁ | log K₂ | log β₂ | Experimental Conditions |

|---|---|---|---|---|

| Ce(IV) | 15.54±0.13 | - | - | I = 2 mol/L, pH 0.5-2.5 |

| UO₂²⁺ | 8.25 | 4.15 | 12.40 | Aqueous solution |

| Cu(II) | 12-14* | 10-12* | 22-26* | Various conditions |

| Zn(II) | 8-10* | 6-8* | 14-18* | 50% dioxane-water |

| Ni(II) | 8-9* | 6-7* | 14-16* | Standard conditions |

*Typical ranges based on literature values for related 8-hydroxyquinoline derivatives